molecular formula C21H19ClN2O4S B3445571 N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B3445571
M. Wt: 430.9 g/mol
InChI Key: XKNMVSDZOAIMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to a class of compounds called Janus kinase inhibitors (JAK inhibitors) that target the Janus kinase family of enzymes involved in cytokine signaling pathways.

Scientific Research Applications

CP-690,550 has been studied extensively for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of these diseases.

Mechanism of Action

CP-690,550 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in cytokine signaling pathways. By inhibiting JAKs, CP-690,550 can block the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of many autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in animal models of disease. It can reduce inflammation and suppress the immune response, leading to a decrease in the production of pro-inflammatory cytokines. It can also reduce the proliferation of immune cells, such as T cells and B cells, which play a role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of CP-690,550 is its specificity for JAKs, which makes it a useful tool for studying cytokine signaling pathways. However, its effects on the immune system can also be a limitation, as it can suppress the immune response and make animals more susceptible to infections. Additionally, the high cost of CP-690,550 can be a limiting factor for some research groups.

Future Directions

There are many potential future directions for research on CP-690,550. One area of interest is in the development of new JAK inhibitors with improved specificity and fewer side effects. Another area of interest is in the use of CP-690,550 in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Finally, there is a need for further research on the long-term effects of CP-690,550 on the immune system and other physiological processes.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-17-11-13-18(14-12-17)29(26,27)24(16-7-3-2-4-8-16)15-21(25)23-20-10-6-5-9-19(20)22/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNMVSDZOAIMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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